

Sacibertinib in HER2-Positive Breast Cancer: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for **Sacibertinib** (formerly Hemay022), a novel irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The performance of **Sacibertinib** is evaluated against other therapeutic alternatives for HER2-positive metastatic breast cancer, supported by available experimental data.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from clinical trials of **Sacibertinib** and its therapeutic alternatives in patients with HER2-positive metastatic breast cancer. It is important to note that these trials were not head-to-head comparisons and patient populations may have varied in terms of prior treatments and hormone receptor status.

Table 1: Efficacy of **Sacibertinib** and Comparator Therapies in HER2-Positive Metastatic Breast Cancer



Treatment Regimen	Clinical Trial	Patient Population	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Sacibertinib + Endocrine Therapy	NCT0247653 9 (Phase 1b)	ER+/HER2+ metastatic breast cancer	31.4%	9.0	Not Reported
Trastuzumab + Endocrine Therapy	SYSUCC-002 (Phase 3)	HR+/HER2+ metastatic breast cancer (first-line)	Not Reported	19.2	Not Reported
Lapatinib + Capecitabine	EGF100151 (Phase 3)	Previously treated HER2+ advanced breast cancer	22%	8.4	17.2
Neratinib + Capecitabine	NALA (Phase 3)	≥2 prior HER2- directed regimens for metastatic disease	33%	8.8 (mean)	24.0 (mean)
Tucatinib + Trastuzumab + Capecitabine	HER2CLIMB (Phase 2)	Previously treated HER2+ metastatic breast cancer (with brain metastases)	47.3% (intracranial)	9.9 (CNS- PFS)	21.6
Trastuzumab Deruxtecan (T-DXd)	DESTINY- Breast01 (Phase 2)	Heavily pretreated HER2+	60.9%	19.4	29.1



metastatic breast cancer

Table 2: Key Safety and Tolerability Data

Treatment Regimen	Clinical Trial	Common Grade ≥3 Adverse Events	
Sacibertinib + Endocrine Therapy	NCT02476539	Diarrhea (9.1%), Abnormal liver function (Grade 4, one patient)	
Trastuzumab + Endocrine Therapy	SYSUCC-002	Low incidence of severe adverse events reported.	
Lapatinib + Capecitabine	EGF100151	Diarrhea, Hand-foot syndrome	
Neratinib + Capecitabine	NALA Diarrhea (24%), Nausea, Vomiting, Fatigue		
Tucatinib + Trastuzumab + Capecitabine	HER2CLIMB	Diarrhea, Hand-foot syndrome, Nausea, Fatigue, Increased AST/ALT	
Trastuzumab Deruxtecan (T- DXd)	DESTINY-Breast01	Decreased neutrophil count (19.6%), Anemia (8.2%), Nausea (7.6%), Interstitial lung disease (13.6%, including 4 fatal cases)	

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

Sacibertinib: Phase 1b Study (NCT02476539)

• Study Design: An open-label, single-arm, phase 1b study.



- Patient Population: Patients with estrogen receptor (ER)-positive, HER2-positive metastatic breast cancer who have relapsed and are not candidates for curative therapy.
- Treatment Regimen: Sacibertinib administered orally in combination with endocrine therapy.
 The study evaluated doses ranging from 400 mg to 500 mg daily.
- Primary Outcome Measures: Safety and tolerability of the combination therapy.
- Secondary Outcome Measures: Overall response rate (ORR), disease control rate (DCR), clinical benefit rate (CBR), and progression-free survival (PFS).

Trastuzumab + Endocrine Therapy: SYSUCC-002 (NCT01950182)

- Study Design: An open-label, non-inferiority, phase 3, randomized, controlled trial.
- Patient Population: Patients with hormone receptor-positive and HER2-positive histologically confirmed advanced breast cancer.
- Treatment Regimen: Patients were randomly assigned to receive either trastuzumab plus chemotherapy or trastuzumab plus endocrine therapy.
- Primary Outcome Measure: Progression-free survival (PFS).

Lapatinib + Capecitabine: EGF100151

- Study Design: A phase 3, randomized, open-label trial.
- Patient Population: Women with HER2-positive metastatic breast cancer who had progressed after treatment with anthracyclines, taxanes, and trastuzumab.
- Treatment Regimen: Patients were randomized to receive either lapatinib (1,250 mg/day) plus capecitabine (2,000 mg/m²/day on days 1-14 of a 21-day cycle) or capecitabine monotherapy (2,500 mg/m²/day on days 1-14 of a 21-day cycle).
- Primary Outcome Measure: Time to progression.

Neratinib + Capecitabine: NALA (NCT01808573)



- Study Design: A multinational, randomized, open-label, phase 3 trial.
- Patient Population: Patients with stage IV HER2-positive metastatic breast cancer who had received at least two prior HER2-directed regimens for metastatic disease.
- Treatment Regimen: Patients were randomized to receive either neratinib plus capecitabine or lapatinib plus capecitabine.
- Primary Outcome Measures: Progression-free survival (PFS) and overall survival (OS).

Tucatinib + Trastuzumab + Capecitabine: HER2CLIMB (NCT02614794)

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Patient Population: Patients with HER2-positive metastatic breast cancer, including those
 with brain metastases, previously treated with trastuzumab, pertuzumab, and trastuzumab
 emtansine.
- Treatment Regimen: Patients were randomized to receive tucatinib or placebo, in combination with trastuzumab and capecitabine.
- Primary Outcome Measures: Progression-free survival (PFS).

Trastuzumab Deruxtecan (T-DXd): DESTINY-Breast01 (NCT03248492)

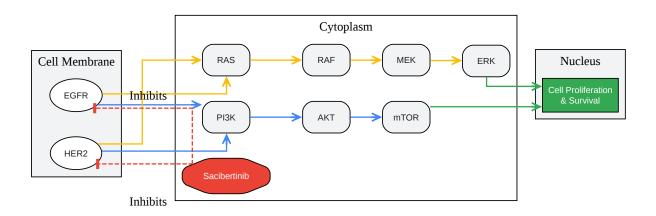
- Study Design: A phase 2, single-arm, open-label study.
- Patient Population: Patients with HER2-positive metastatic breast cancer who had been heavily pretreated, including with trastuzumab emtansine (T-DM1).
- Treatment Regimen: Trastuzumab deruxtecan administered intravenously.
- Primary Outcome Measure: Objective response rate (ORR).





Signaling Pathways and Experimental Workflows EGFR/HER2 Signaling Pathway

Sacibertinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. The diagram below illustrates the major downstream signaling cascades activated by EGFR and HER2, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.



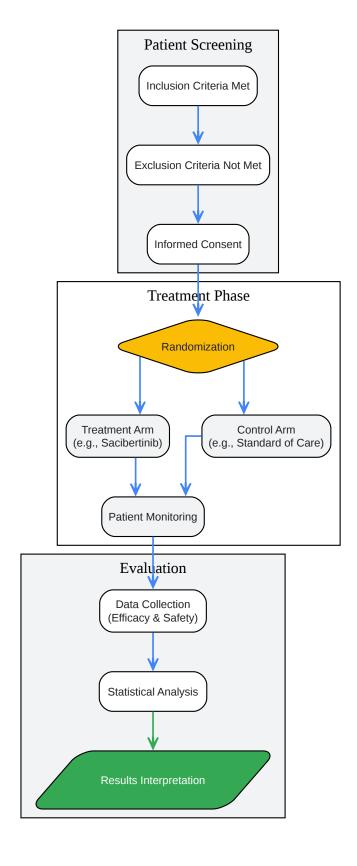
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Caption: EGFR/HER2 signaling pathways and the inhibitory action of **Sacibertinib**.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial investigating a new cancer therapeutic, from patient screening to data analysis.





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